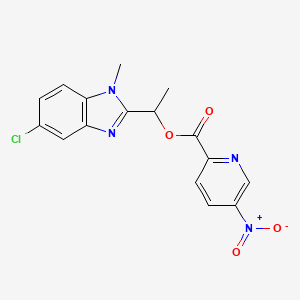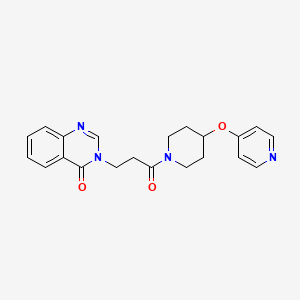
3-(3-oxo-3-(4-(pyridin-4-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-3-(4-(pyridin-4-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antiviral Activity
This compound is related to quinazolinone derivatives, which have been explored for their synthesis, characterization, and potential antiviral activities. For instance, studies have demonstrated the antiviral efficacy of quinazolinone compounds against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) both in vitro and in vivo (Pandey et al., 2008).
Antimicrobial and Antifungal Applications
Quinazolinone derivatives have also been synthesized for their potential antimicrobial properties. For example, derivatives incorporating the pyridin-4-yloxy piperidin moiety have shown significant activity against a range of bacteria and fungi, suggesting their use as antimicrobial agents (Patel et al., 2012).
Antihypertensive Potential
Research into piperidine derivatives with a quinazoline ring system has unveiled potential antihypertensive agents. These compounds have demonstrated the ability to produce significant hypotension in models of hypertension, indicating their utility in managing high blood pressure conditions (Takai et al., 1986).
Insecticidal Efficacy
Quinazolinone derivatives have been investigated for their insecticidal properties. Novel bis quinazolinone compounds have been synthesized and evaluated for their efficacy against various insect pests, showcasing potential applications in pest control (El-Shahawi et al., 2016).
Antitumor Mechanisms
Studies on quinazolinone derivatives have also focused on their anti-tumor mechanisms. For instance, derivatives have been developed as dual-targeted anti-cancer agents, exploring their cytotoxicity and anti-tumor mechanisms, which may offer insights into developing new cancer therapies (Hour et al., 2013).
Antimicrobial Activity
Further investigations into quinazolinone derivatives have demonstrated their antimicrobial activity, with some compounds showing strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents (Ashok et al., 2014).
properties
IUPAC Name |
3-[3-oxo-3-(4-pyridin-4-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(9-14-25-15-23-19-4-2-1-3-18(19)21(25)27)24-12-7-17(8-13-24)28-16-5-10-22-11-6-16/h1-6,10-11,15,17H,7-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKPKIHRHMHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(4-(pyridin-4-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

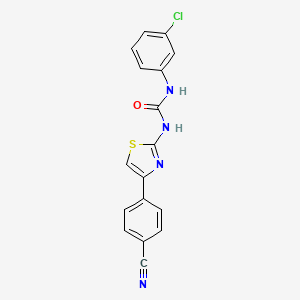
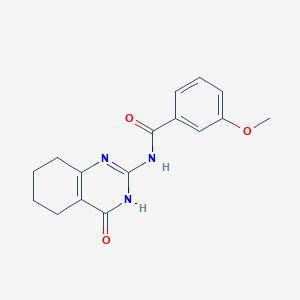
![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)
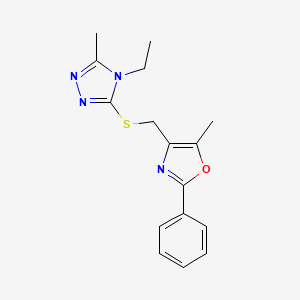
![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)
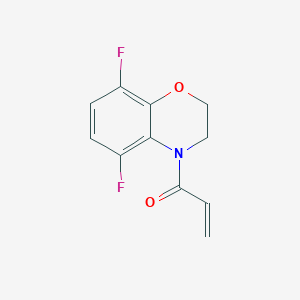
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

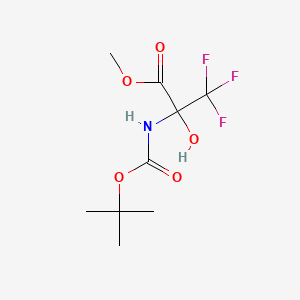

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)
![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)
